6-Bromo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
6-Bromo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methoxymethoxy group at the 7th position, and a nitrile group at the 3rd position, making it a unique and interesting molecule for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable chromene precursor, followed by the introduction of the methoxymethoxy group and the nitrile group through various organic reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products
Scientific Research Applications
6-Bromo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the bromine and methoxy groups but differs in its core structure, which is a tetrahydroisoquinoline instead of a chromene.
6-Bromo-7-methoxyfuro[3,2-c]pyridine: This compound also contains bromine and methoxy groups but has a furo[3,2-c]pyridine core.
Uniqueness
6-Bromo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific combination of functional groups and its chromene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H8BrNO4 |
---|---|
Molecular Weight |
310.10 g/mol |
IUPAC Name |
6-bromo-7-(methoxymethoxy)-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H8BrNO4/c1-16-6-17-11-4-10-7(3-9(11)13)2-8(5-14)12(15)18-10/h2-4H,6H2,1H3 |
InChI Key |
BPUZMSMZILJHGQ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C2C=C(C(=O)OC2=C1)C#N)Br |
Origin of Product |
United States |
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